Tert-butyl 4-((hydroxyimino)methyl)benzyl(methyl)carbamate
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Overview
Description
Tert-butyl 4-((hydroxyimino)methyl)benzyl(methyl)carbamate is a chemical compound with the molecular formula C14H20N2O3 and a molecular weight of 264.32 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-((hydroxyimino)methyl)benzyl(methyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-formylbenzylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-((hydroxyimino)methyl)benzyl(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and other oxidation products.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce amines .
Scientific Research Applications
Tert-butyl 4-((hydroxyimino)methyl)benzyl(methyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tert-butyl 4-((hydroxyimino)methyl)benzyl(methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (2-hydroxyethyl)(methyl)carbamate: Another carbamate compound with similar structural features.
Tert-butyl benzyl(4-hydroxybutyl)carbamate: A related compound with a different substituent on the benzyl group.
Uniqueness
Tert-butyl 4-((hydroxyimino)methyl)benzyl(methyl)carbamate is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H20N2O3 |
---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
tert-butyl N-[[4-[(Z)-hydroxyiminomethyl]phenyl]methyl]-N-methylcarbamate |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)16(4)10-12-7-5-11(6-8-12)9-15-18/h5-9,18H,10H2,1-4H3/b15-9- |
InChI Key |
WKSRJEIRMWCSMS-DHDCSXOGSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)CC1=CC=C(C=C1)/C=N\O |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=CC=C(C=C1)C=NO |
Origin of Product |
United States |
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